N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-24-14-6-3-12(4-7-14)16-10-25-19(21-16)22-18(23)13-5-8-15-17(9-13)26-11-20-15/h3-11H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQJFJULJXCGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole and benzothiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It has been used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, leading to the inhibition of their activity and subsequent effects on cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzothiazole derivatives, such as:
- 2-aminothiazole
- Benzothiazole
- 4-ethoxybenzothiazole
Uniqueness
What sets N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which confer specific electronic and steric properties. These properties enhance its binding affinity to molecular targets and its stability under various conditions, making it a versatile compound for research and industrial applications .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure that integrates both thiazole and benzothiazole moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 389.49 g/mol. The presence of ethoxy and carboxamide functional groups enhances its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the thiazole ring via condensation reactions.
- Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
- Final assembly to form the carboxamide derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds exhibit a broad spectrum of activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 5.0 | Induction of apoptosis and cell cycle arrest |
| A549 (lung carcinoma) | 6.5 | Inhibition of IL-6 and TNF-α activity |
| H1299 (non-small cell lung cancer) | 4.0 | Suppression of cell migration and invasion |
These findings suggest that the compound may interact with key signaling pathways involved in cancer progression.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through:
- Caspase Activation : Activation of caspases leads to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1/S checkpoint, preventing cancer cells from proliferating.
- Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumor microenvironments.
Case Studies
A notable study evaluated the effects of this compound on various human cancer cell lines:
- Study Design : In vitro assays were conducted using different concentrations (1 µM to 10 µM) to assess cytotoxicity.
- Results : Significant inhibition was observed in cell viability across all tested lines with IC50 values ranging from 4 µM to 6.5 µM.
- : The compound demonstrated promising anticancer activity warranting further investigation in vivo.
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide?
Methodological Answer:
The synthesis of complex heterocyclic compounds like this requires a Design of Experiments (DoE) approach to minimize trial-and-error. Key steps include:
- Parameter Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) using fractional factorial designs.
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., solvent/base combinations).
- Robustness Testing : Validate conditions under minor perturbations (e.g., ±5°C temperature shifts).
Refer to statistical methods in chemical technology for reaction optimization, such as those applied in TiO₂ photocatalyst studies .
Basic Question: How can structural discrepancies in synthesized batches of this compound be resolved?
Methodological Answer:
Use multi-modal characterization :
- X-ray Crystallography : Resolve atomic-level ambiguities (e.g., dihedral angles between thiazole and benzothiazole rings) .
- NMR Spectroscopy : Compare H/C shifts with computational predictions (DFT calculations) to confirm substituent positions.
- Mass Spectrometry : Verify molecular weight and fragmentation patterns to detect impurities (e.g., incomplete ethoxy group addition).
Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
Prioritize target-specific assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility Optimization : Pre-treat compounds with DMSO/PBS mixtures to avoid false negatives due to aggregation .
Advanced Question: How can computational methods predict reaction pathways for its multi-step synthesis?
Methodological Answer:
Leverage quantum chemical calculations :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates (e.g., imidamido-thiazole formation) and transition states.
- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity.
- Machine Learning : Train models on existing reaction databases to prioritize viable routes (e.g., Vilsmeier-Haack reagent compatibility) .
Advanced Question: How should researchers address contradictory biological activity data across different studies?
Methodological Answer:
Conduct orthogonal validation :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
- Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify non-specific interactions.
- Meta-Analysis : Compare data across studies while controlling for variables (e.g., cell line passage number, serum concentration) .
Advanced Question: What strategies mitigate poor solubility in pharmacokinetic studies?
Methodological Answer:
Implement formulation engineering :
- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based solutions.
- Amorphous Solid Dispersions : Use spray drying or hot-melt extrusion to enhance bioavailability.
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .
Advanced Question: How can AI-driven tools enhance reaction condition optimization for its derivatives?
Methodological Answer:
Integrate AI platforms :
- Bayesian Optimization : Automate parameter space exploration (e.g., catalyst/solvent pairs) with feedback loops.
- Generative Models : Design novel derivatives with optimized ADMET properties using recurrent neural networks (RNNs).
- Real-Time Analytics : Use tools like COMSOL Multiphysics for in silico reaction simulations .
Basic Question: What analytical techniques confirm the purity of intermediates during synthesis?
Methodological Answer:
Combine chromatographic and spectroscopic methods :
- HPLC-PDA : Monitor reaction progress with UV-Vis detection (e.g., 254 nm for aromatic systems).
- LC-MS : Detect low-abundance impurities (e.g., dehalogenated byproducts).
- Elemental Analysis : Verify stoichiometry (C, H, N, S) for critical intermediates .
Advanced Question: How can researchers elucidate the role of the ethoxyphenyl moiety in biological activity?
Methodological Answer:
Perform structure-activity relationship (SAR) studies :
- Analog Synthesis : Replace ethoxy with methoxy, hydroxy, or halogens to assess electronic effects.
- Molecular Docking : Simulate ligand-target binding (e.g., hydrophobic pocket interactions) using AutoDock Vina.
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors via Schrödinger Suite .
Advanced Question: What protocols ensure reproducibility in scaled-up reactions?
Methodological Answer:
Adopt quality-by-design (QbD) principles :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction kinetics.
- Critical Quality Attributes (CQAs) : Define thresholds for purity (>98%), residual solvents (<0.1%), and particle size.
- Scale-Down Models : Validate parameters using microreactors before pilot-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
